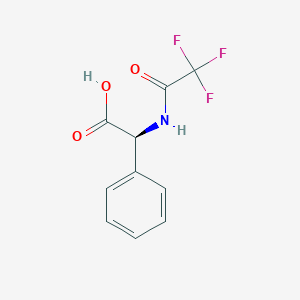

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine

概述

描述

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenyl group, a trifluoroacetyl group, and a glycine backbone, making it a unique molecule with distinct chemical properties. Its chiral nature allows it to exist in two enantiomeric forms, with the (S)-(+)-enantiomer being the focus of this article.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine typically involves the protection of the amino group of glycine, followed by the introduction of the phenyl and trifluoroacetyl groups. One common method involves the use of N-protected glycine derivatives, which are then subjected to acylation reactions to introduce the trifluoroacetyl group. The phenyl group can be introduced through various methods, including Friedel-Crafts acylation or alkylation reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production. The choice of reagents and reaction conditions is critical to achieving high enantiomeric purity and minimizing by-products .

化学反应分析

Oxidation Reactions

The phenyl group undergoes oxidation under controlled conditions. Key reagents and outcomes include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Potassium permanganate | Acidic aqueous media | Benzoic acid derivatives | |

| Hydrogen peroxide | Neutral pH, 60°C | Hydroxylated phenyl intermediates |

The trifluoroacetyl group stabilizes electron-deficient intermediates, facilitating selective oxidation at the phenyl ring. Stereochemical retention is observed due to the (S)-configuration’s steric influence .

Reduction Reactions

Reduction targets the trifluoroacetyl group or modifies the glycine backbone:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, 0°C→RT | Trifluoroethanol-glycine adduct | |

| Sodium borohydride | Methanol, 25°C | Partial reduction to amine derivatives |

Complete reduction of the trifluoroacetyl group requires strong hydride donors. The reaction preserves the chiral center, as demonstrated in analogous N-trifluoroacetyl amino acid reductions .

Nucleophilic Substitution

The trifluoroacetyl group’s electron-withdrawing nature enhances susceptibility to nucleophilic attack:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Ethylamine | DMF, 80°C, 12 hrs | N-Ethyl glycine derivatives | |

| Thiophenol | K₂CO₃, DMSO, 60°C | Thioester-functionalized compounds |

Reactions proceed via a tetrahedral intermediate, with retention of configuration at the α-carbon. Phenyselenyl halides (e.g., PhSeCl) have been used in analogous systems to generate α-halovinyl derivatives .

Acylation and Amidation

The glycine backbone participates in peptide bond formation:

| Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|

| 4-Methoxyphenyl esters | HEPES buffer, pH 7.5, 48 hrs | N-Acylated peptides | |

| Benzoyl chloride | Pyridine, 0°C→RT | Benzoylated glycine derivatives |

The trifluoroacetyl group acts as a transient protecting group, enabling selective N-terminal acylation in peptide synthesis. Studies on glycine-His tag systems show >90% selectivity under optimized conditions .

Stereoselective Transformations

The (S)-configuration directs asymmetric synthesis pathways:

| Reaction Type | Catalyst/Reagent | Outcome | Reference |

|---|---|---|---|

| Allylic alkylation | Pd(dba)₂/PPh₃, isothiourea | Enantiopure α-amino esters (98% ee) | |

| Friedel-Crafts acylation | AlCl₃, benzene, 25°C | Aryl ketone derivatives |

Palladium-catalyzed allylic alkylation demonstrates high enantioselectivity, leveraging the chiral environment of the glycine moiety .

科学研究应用

Chemical Synthesis

Chiral Building Block :

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine is widely utilized as a chiral building block in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical development.

Table 1: Comparison of Chiral Building Blocks

| Compound | Chiral Nature | Applications |

|---|---|---|

| This compound | Yes | Organic synthesis, pharmaceuticals |

| N-Acetylglycine | No | Limited applications |

| N-Phenylglycine | Yes | Some pharmaceutical applications |

Biological Research

Enzyme Inhibition :

Research indicates that this compound may play a role in enzyme inhibition, particularly concerning glycine transporters. Studies have shown that modifications to this compound can lead to selective inhibition of GlyT2, which is implicated in pain modulation .

Case Study :

In a study focused on analgesic properties, derivatives of acyl-glycines were synthesized to inhibit GlyT2 selectively. The findings suggested that such compounds could provide effective pain relief with minimal side effects, highlighting the potential therapeutic applications of this compound analogs .

Medicinal Chemistry

Therapeutic Potential :

The compound is under investigation for its potential use as a therapeutic agent in various diseases. Its ability to interact with specific molecular targets enhances its profile as a candidate for drug development.

Table 2: Therapeutic Applications

| Application Area | Mechanism of Action |

|---|---|

| Pain Management | Inhibition of glycine transporters |

| Neurological Disorders | Modulation of neurotransmitter systems |

| Cancer Research | Potential role in modifying tumor microenvironments |

Industrial Applications

Material Development :

In industrial chemistry, this compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals. Its unique properties make it suitable for creating specialized compounds used in various applications.

作用机制

The mechanism of action of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances its binding affinity to these targets, while the phenyl group contributes to its overall stability and reactivity. The glycine backbone allows for easy incorporation into peptides and proteins, facilitating its use in various biochemical applications .

相似化合物的比较

Similar Compounds

N-Acetylglycine: Similar in structure but lacks the phenyl and trifluoroacetyl groups.

N-Phenylglycine: Contains a phenyl group but lacks the trifluoroacetyl group.

N-Trifluoroacetylglycine: Contains the trifluoroacetyl group but lacks the phenyl group.

Uniqueness

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine is unique due to the combination of its phenyl and trifluoroacetyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications .

生物活性

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine, an N-acyl derivative of glycine, has garnered significant attention in the field of medicinal chemistry due to its unique structural features and notable biological activities. The compound is characterized by a trifluoroacetyl group attached to the nitrogen atom and a phenyl group on the alpha carbon, which enhances its lipophilicity and potential for membrane permeability. This article explores the biological activity of this compound, including its interactions with enzymes, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C₉H₈F₃N₁O₂

- Molecular Weight : 171.07 g/mol

- Structural Features : The trifluoroacetyl group contributes to increased hydrophobicity, while the phenyl group influences electronic properties, enhancing reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes. Its structural similarity to natural amino acids allows it to act as a competitive inhibitor in various biochemical pathways. Interaction studies have shown significant inhibition rates against enzymes such as proteases and kinases, suggesting potential applications in drug design .

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. In vitro tests have shown varying degrees of activity against Gram-positive and Gram-negative bacteria, although specific minimum inhibitory concentration (MIC) values require further investigation .

- Anticancer Potential : The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Initial findings suggest that it may exhibit tumor-specific cytotoxicity, with ongoing studies aimed at elucidating its mechanism of action against specific cancer types .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other structurally similar compounds is valuable. Below is a summary table highlighting some related compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Acetylglycine | Acetyl group on nitrogen | Commonly used in biochemical studies |

| N-Phenylglycine | Phenyl group on nitrogen | Known for stabilizing radicals |

| N-Trifluoroacetylglycine | Trifluoroacetyl group on nitrogen | Increased lipophilicity enhances biological activity |

| N-Benzoyl-Glycine | Benzoyl group on nitrogen | Exhibits different reactivity patterns compared to others |

This compound stands out due to the combination of both trifluoroacetyl and phenyl substituents, which significantly influence its chemical behavior and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Interaction Study : A study focused on the interaction of this compound with human enoyl reductase revealed promising inhibition results, suggesting its potential as a therapeutic agent in metabolic disorders .

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited selective cytotoxicity against certain cancer cell lines while showing minimal toxicity towards normal cells. This selectivity was quantified using the CC50 metric, indicating effective concentrations required to kill 50% of cancer cells .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of this compound against various pathogens, providing insights into its potential as an antibiotic agent. However, further research is necessary to establish definitive MIC values and mechanisms of action .

属性

IUPAC Name |

(2S)-2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,14,17)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPBGEGBLXHXNY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155894-96-5 | |

| Record name | (+)-N-Trifluoroacetyl-L-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。